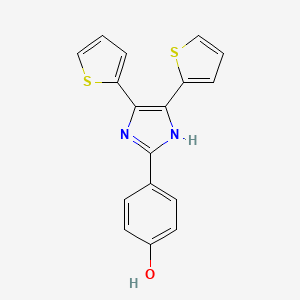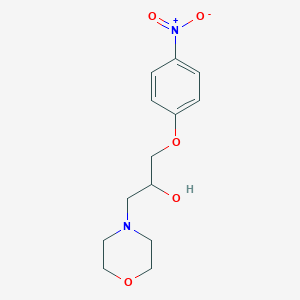![molecular formula C26H25BrN2O5 B5150580 methyl [6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl]acetate](/img/structure/B5150580.png)
methyl [6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl [6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl]acetate is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. This compound has been found to have unique properties that make it a promising candidate for further study. In
作用機序
The mechanism of action of methyl [6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl]acetate involves the inhibition of certain enzymes that are involved in cancer cell growth. Specifically, it has been found to inhibit the activity of the enzyme EGFR (epidermal growth factor receptor), which is commonly overexpressed in cancer cells. By inhibiting this enzyme, methyl [6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl]acetate can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Methyl [6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl]acetate has been found to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, it has also been found to have antioxidant properties. This could make it useful in preventing cellular damage caused by oxidative stress. Additionally, it has been found to have neuroprotective properties, which could make it useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One advantage of using methyl [6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl]acetate in lab experiments is its potency as an inhibitor of EGFR. This makes it a useful tool for studying the role of this enzyme in cancer cell growth. Additionally, its anti-inflammatory and neuroprotective properties make it useful for studying a variety of diseases. However, one limitation of using this compound in lab experiments is its relatively complex synthesis method, which could make it difficult to produce in large quantities.
将来の方向性
There are several future directions for research on methyl [6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl]acetate. One area of focus could be on developing new cancer treatments based on this compound. Additionally, further research could be done to explore its potential in treating inflammatory and neurodegenerative diseases. Another future direction could be to investigate the potential of this compound as a lead compound for the development of new drugs with similar properties. Finally, more research could be done to optimize the synthesis method for this compound, making it easier and more cost-effective to produce in large quantities.
合成法
Methyl [6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl]acetate can be synthesized using a multi-step process. The first step is the condensation of 2-aminobenzoic acid with 3,4,5-trimethoxybenzaldehyde to form 6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)quinazoline. This compound is then reacted with acetic anhydride to form methyl [6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl]acetate.
科学的研究の応用
Methyl [6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl]acetate has shown potential in medical research. It has been found to be a potent inhibitor of certain enzymes that are involved in cancer cell growth. This makes it a promising candidate for the development of new cancer treatments. Additionally, it has been found to have anti-inflammatory properties, which could make it useful in treating a variety of inflammatory diseases.
特性
IUPAC Name |
methyl 2-[6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)-4H-quinazolin-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25BrN2O5/c1-31-21-12-17(13-22(32-2)25(21)34-4)26-28-20-11-10-18(27)14-19(20)24(16-8-6-5-7-9-16)29(26)15-23(30)33-3/h5-14,24H,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEISOOOHBCREP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC3=C(C=C(C=C3)Br)C(N2CC(=O)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{6-[(2-methoxyphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide](/img/structure/B5150507.png)



![2,4-dichloro-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B5150532.png)
![2-[4-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}carbonyl)-1-piperazinyl]ethanol](/img/structure/B5150547.png)
![6-(2,4-dichlorophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5150550.png)
![1-(3-ethoxyphenyl)-5-{[5-(phenylthio)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5150552.png)
![N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B5150559.png)
![N-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B5150565.png)
![2-[6-bromo-2-(4-methoxyphenyl)-4-phenyl-3(4H)-quinazolinyl]acetohydrazide](/img/structure/B5150578.png)
![1-[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]-2-methylpiperidine](/img/structure/B5150581.png)
![1-(4-methoxyphenyl)-2-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5150586.png)
